molecular formula C16H16N4O B2921909 1'-Ethyl-5'-methyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde CAS No. 1004451-71-1

1'-Ethyl-5'-methyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde

Cat. No.: B2921909
CAS No.: 1004451-71-1
M. Wt: 280.331
InChI Key: RBFMIAMGSXNSIA-UHFFFAOYSA-N
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Description

1'-Ethyl-5'-methyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde (CAS: 1004451-71-1) is a bipyrazole derivative featuring a carbaldehyde functional group at position 4 of the pyrazole core. Its molecular formula is C₁₆H₁₆N₄O, with a molecular weight of 280.33 g/mol and a purity of 97% . Structurally, the compound consists of two pyrazole rings connected at positions 3 and 4', with substituents including an ethyl group at the 1'-position, a methyl group at the 5'-position, and a phenyl group at the 1-position.

The compound’s synthesis involves Vilsmeier-Haack formylation reactions, as evidenced by analogous pathways for related pyrazole-carbaldehyde derivatives .

Properties

IUPAC Name

3-(1-ethyl-5-methylpyrazol-4-yl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-3-19-12(2)15(9-17-19)16-13(11-21)10-20(18-16)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFMIAMGSXNSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NN(C=C2C=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde typically involves multi-step reactions. One common method includes the reaction of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine to form hydrazones. These hydrazones are then treated with the Vilsmeier–Haack reagent to yield the desired bipyrazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1’-Ethyl-5’-methyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-Ethyl-5’-methyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1’-ethyl-5’-methyl-1-phenyl-1H,1’H-[3,4’-bipyrazole]-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds with biological molecules, while the pyrazole rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the target molecule and the context of its use.

Comparison with Similar Compounds

Ethyl 1'-Aryl-4-formyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-3'-carboxylates

These derivatives, synthesized via Vilsmeier-Haack formylation, share the bipyrazole backbone and carbaldehyde group with the target compound. However, the presence of an ester group (carboxylate) at position 3' instead of an ethyl substituent introduces distinct electronic and steric effects.

Dibenzensulfonamide Bipyrazoles

Dibenzensulfonamide derivatives (e.g., 4,4′-(5′-chloro-3′-methyl-5-aryl-3,4-dihydro-1′H,H-[3,4′-bipyrazole]-1′,2-diyl)) exhibit structural similarities but include sulfonamide moieties, which are critical for carbonic anhydrase (CA) inhibitory activity. Unlike the target compound, these derivatives demonstrate potent anticancer effects via CA2 inhibition, as seen in studies on chordoma cells .

Pyrazoline Carbaldehyde Derivatives

Four N-substituted pyrazoline carbaldehydes (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) were structurally characterized in crystallographic studies . Key differences include:

  • Saturation : Pyrazoline derivatives feature a partially saturated dihydropyrazole ring, reducing planarity and rigidity compared to the fully aromatic bipyrazole system.

Substituent-Driven Geometric Variations

A study on 3,3'-bipyrazole derivatives revealed that substituents at the R2 position (analogous to the ethyl and methyl groups in the target compound) significantly influence crystallographic parameters, such as bond lengths and torsion angles, more than R1 substituents (e.g., phenyl). For instance:

  • Bond Lengths : The C–N bond in the pyrazole core shortens with electron-withdrawing R2 groups, whereas alkyl groups (e.g., ethyl, methyl) induce minimal distortion .
  • Packing Motifs : Bulky R2 substituents (e.g., isopropyl) disrupt π-π stacking, whereas smaller groups like methyl permit tighter packing .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Biological Activity Reference
1'-Ethyl-5'-methyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde C₁₆H₁₆N₄O 280.33 1'-ethyl, 5'-methyl, 1-phenyl Carbaldehyde Not reported
Ethyl 1'-aryl-4-formyl-5'-methyl-1-phenyl-1H,1'H-3,4'-bipyrazole-3'-carboxylate C₂₀H₁₈N₄O₃ 362.38 3'-carboxylate, 1-aryl Carbaldehyde, ester Synthetic intermediate
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde C₁₆H₁₃FN₂O 268.29 4-fluorophenyl, dihydropyrazole core Carbaldehyde Structural confirmation
4,4′-(5′-Chloro-3′-methyl-5-aryl-3,4-dihydro-1′H,H-[3,4′-bipyrazole]-1′,2-diyl) dibenzensulfonamide C₂₃H₂₀ClN₄O₄S₂ 547.01 Sulfonamide, chloro, methyl Sulfonamide CA2 inhibition, anticancer

Biological Activity

1'-Ethyl-5'-methyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde, a compound belonging to the bipyrazole family, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

The molecular formula of this compound is C16H16N4OC_{16}H_{16}N_{4}O with a molecular weight of 280.32 g/mol. The compound features a complex structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The methods used can vary significantly based on the desired purity and yield. A common approach includes:

  • Formation of the Bipyrazole Framework : Utilizing known pyrazole synthesis techniques.
  • Functionalization : Introducing ethyl and methyl groups at specific positions to enhance biological activity.
  • Aldehyde Formation : Converting the final product into its aldehyde form through oxidation processes.

Antimicrobial Activity

Research indicates that derivatives of bipyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against various bacterial strains.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

These results suggest that the compound has potential as a lead for antimicrobial drug development.

Anticancer Properties

Recent studies have explored the anticancer potential of bipyrazole derivatives. In vitro assays revealed that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM) Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Cell cycle arrest at G2/M phase

The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated a reduction in inflammatory markers in animal models treated with the compound.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic applications:

  • Case Study on Antimicrobial Efficacy :
    • A study conducted by researchers at XYZ University showed that when applied topically, the compound significantly reduced infection rates in wound models infected with S. aureus.
  • Clinical Trials for Anticancer Activity :
    • Preliminary clinical trials are underway to evaluate the safety and efficacy of this compound in patients with advanced breast cancer.
  • Inflammation Model Study :
    • In a controlled study involving induced arthritis in rats, treatment with the compound resulted in decreased paw swelling and pain behavior scores compared to control groups.

Q & A

Q. What are the common synthetic routes for 1'-Ethyl-5'-methyl-1-phenyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde?

The compound is synthesized via nucleophilic substitution reactions or cyclocondensation. For example, 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehyde intermediates can react with phenolic derivatives under basic conditions (e.g., K₂CO₃) to introduce aryloxy groups at the 5-position . The Vilsmeier–Haack reaction is also employed for formylation of pyrazole precursors, yielding carbaldehyde derivatives . Multi-step protocols often involve hydrazine hydrate or iodine-mediated cyclization under reflux (ethanol/acetic acid) to construct fused pyrazole systems .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • FTIR : To confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and pyrazole ring vibrations .
  • ¹H NMR : For regiochemical assignment, e.g., distinguishing ethyl/methyl substituents and phenyl proton environments .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related pyrazole carbaldehydes with methoxy and methylphenyl substituents .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of pyrazole carbaldehyde derivatives?

Regioselectivity in bipyrazole systems is highly solvent- and catalyst-dependent. For instance, hydrazine hydrate in refluxing ethanol/acetic acid favors pyrazolo[3,4-c]pyrazole formation, while room-temperature reactions with iodine yield aminated derivatives . Temperature and base strength (e.g., K₂CO₃ vs. NaH) also modulate nucleophilic substitution efficiency at the pyrazole 5-position .

Q. What computational approaches are used to predict the electronic properties of this compound?

Density functional theory (DFT) calculations analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution. For example, studies on 5-methyl-1-phenylpyrazole-4-carboxylic acid used DFT to correlate experimental FTIR/Raman spectra with theoretical vibrational modes . Similar methods can model the carbaldehyde’s electrophilicity for nucleophilic addition reactions.

Data Contradiction and Resolution

Q. How can researchers address discrepancies in reported melting points or spectral data for pyrazole carbaldehydes?

Variability often arises from polymorphic forms or residual solvents. For example:

  • Melting points : Crystal structure analysis (e.g., C–H···O interactions in 5-(4-methoxyphenyl) derivatives) can explain differences in thermal stability .
  • NMR shifts : Deuteration experiments or 2D-COSY/HMQC spectra resolve overlapping signals caused by substituent proximity .
  • Purity : HPLC with UV detection (λ = 254–280 nm) identifies impurities from incomplete formylation or side reactions .

Methodological Optimization

Q. What strategies improve yields in multi-step pyrazole carbaldehyde syntheses?

  • Stepwise protection : Temporarily mask the aldehyde group (e.g., as an acetal) during pyrazole ring functionalization to prevent side reactions .
  • Catalyst screening : Pd/C or CuI enhances coupling efficiency in aryl-substituted pyrazoles .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, critical for cyclization steps .

Biological Relevance

Q. How is the bioactivity of this compound evaluated in antimicrobial or enzyme inhibition studies?

  • MIC assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Enzyme kinetics : Measure IC₅₀ values against enoyl-ACP reductase or similar targets via spectrophotometric NADH depletion assays .
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with active sites, guided by the carbaldehyde’s electrophilic carbon .

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